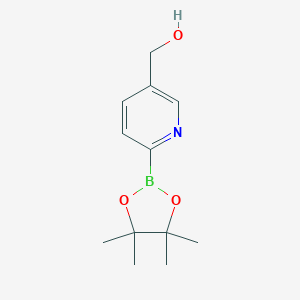

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol: is a boronic ester derivative that features a pyridine ring substituted with a methanol group and a dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol typically involves the following steps:

Borylation Reaction: The introduction of the boronic ester group is often achieved through a borylation reaction. A common method involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Methanol Substitution: The methanol group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a methanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Borylation: Utilizing continuous flow reactors to efficiently carry out the borylation step.

Optimization of Reaction Conditions: Employing high-throughput screening to optimize catalysts, solvents, and reaction temperatures to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ (Potassium carbonate) in an aqueous or alcoholic solvent.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aldehydes and Acids: Resulting from the oxidation of the methanol group.

Piperidine Derivatives: From the reduction of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Ligand Synthesis: Acts as a precursor for the synthesis of ligands used in catalysis.

Biology and Medicine

Drug Development: Utilized in the synthesis of potential therapeutic agents due to its ability to form stable carbon-carbon bonds.

Bioconjugation: Employed in the modification of biomolecules for imaging and diagnostic purposes.

Industry

Material Science: Used in the preparation of advanced materials, including polymers and electronic devices.

Agricultural Chemicals: Involved in the synthesis of herbicides and pesticides.

Wirkmechanismus

The mechanism by which (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The formation of the new carbon-carbon bond and regeneration of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in hydroboration and other borylation reactions.

Uniqueness

Functional Group Diversity: The presence of both a boronic ester and a methanol group allows for a wider range of chemical transformations.

Stability: The dioxaborolane moiety provides enhanced stability compared to other boronic acids, making it more suitable for industrial applications.

This compound’s versatility and stability make it a valuable tool in both academic research and industrial applications, highlighting its importance in modern synthetic chemistry.

Biologische Aktivität

The compound (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. Boron compounds have been studied for various pharmacological applications, including their roles in enzyme inhibition and as therapeutic agents against diseases such as cancer and viral infections.

- Molecular Formula: C₁₃H₁₈BNO₂

- Molecular Weight: 233.10 g/mol

- CAS Number: 24388-23-6

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with hydroxyl groups in serine and threonine residues of proteins, which can lead to inhibition of enzymatic activities.

Enzyme Inhibition

Research indicates that boronic acids and their derivatives can act as inhibitors of proteases and other enzymes. For instance, studies on similar boronic acid derivatives have shown their effectiveness in inhibiting the main protease (Mpro) of SARS-CoV-2, demonstrating their potential in antiviral applications .

Table 1: Inhibitory Activity of Boronic Acid Derivatives

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Mpro | 20 | |

| Compound B | PLpro | 15 | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Preliminary studies indicate that boron-containing compounds can induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting DNA damage .

Case Studies

- Study on PKMYT1 Inhibition : A related study identified a selective inhibitor for PKMYT1 that demonstrated significant potency in cell-based assays. The introduction of boron-containing moieties enhanced the compound's efficacy against cancer cell growth .

- SARS-CoV-2 Protease Inhibition : Another investigation explored the inhibitory effects of boronic acids on SARS-CoV-2 Mpro. The findings indicated that modifications to the boronic acid structure could significantly enhance inhibitory activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that boron compounds generally exhibit favorable absorption characteristics but may present challenges related to metabolism and excretion.

Eigenschaften

IUPAC Name |

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-6-5-9(8-15)7-14-10/h5-7,15H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDVOCILWMXPGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590550 |

Source

|

| Record name | [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309601-94-2 |

Source

|

| Record name | [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.